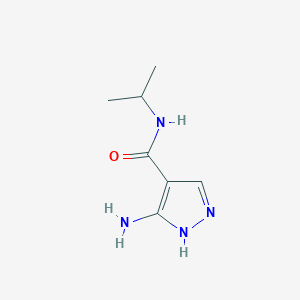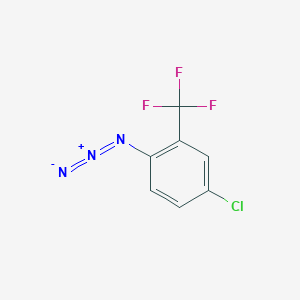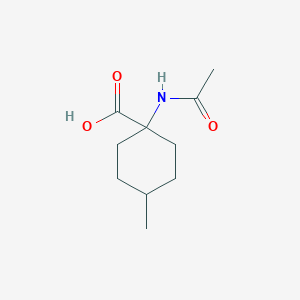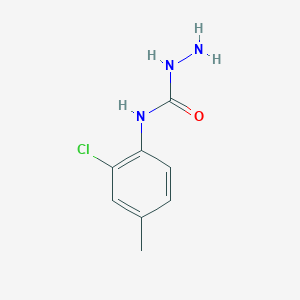![molecular formula C13H20FN3 B1523161 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 1019552-56-7](/img/structure/B1523161.png)
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
Vue d'ensemble
Description
This compound, also known as 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, is a product for proteomics research . It has a molecular formula of C13H20FN3 and a molecular weight of 237.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted at the 3-position with a fluorine atom and at the 4-position with the piperazine ring .Applications De Recherche Scientifique
-
Chemical Synthesis
- A compound similar to the one you mentioned, “(3-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)PHENYL)BORONIC ACID PINACOL ESTER”, is used in chemical synthesis . The specific details of its application in synthesis are not provided, but boronic acids and their derivatives are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling .
-
Anti-Inflammatory Research
- A new piperazine derivative, which has a structure similar to the compound you mentioned, has been studied for its anti-inflammatory effects . The compound was tested in several models of inflammation, including the acetic acid-induced abdominal writhing test, tail flick test, formalin-induced pain test, and carrageenan-induced paw edema and pleurisy tests . The compound showed significant anti-nociceptive and anti-inflammatory effects, reducing pain responses and inflammation markers .
-
Cancer Research
- A compound similar to the one you mentioned, “5-[4-(4-Methylpiperazin-1-yl)phenyl]-3H-1,2-dithiole-3-thione”, has been studied for its potential use in cancer research . The compound was found to inhibit the function of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . By inhibiting NF-κB, the compound could potentially blunt the ability of cancer cells to grow .
-
Pain Management
- A new piperazine derivative, which has a structure similar to the compound you mentioned, has been studied for its anti-nociceptive effects . The compound was tested in several models of pain, including the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The compound showed significant anti-nociceptive effects, reducing pain responses .
Safety And Hazards
The safety information for (3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol, a related compound, indicates that it has the following hazard statements: H315, H319, H335. The precautionary statements include P261, P305+351+338, and P302+352 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.
Propriétés
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-10(15)11-3-4-13(12(14)9-11)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKKOBXDYXKTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCN(CC2)C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



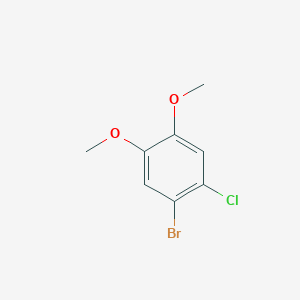
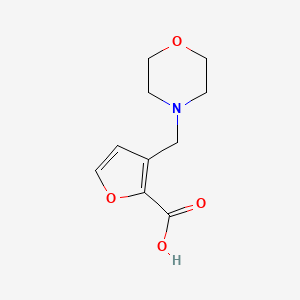
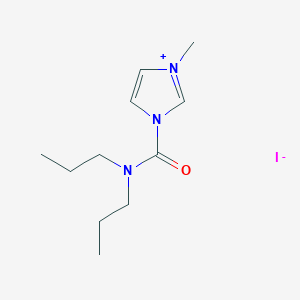
![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)
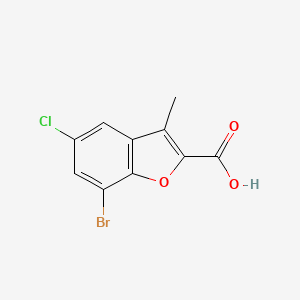
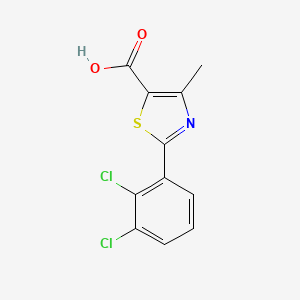
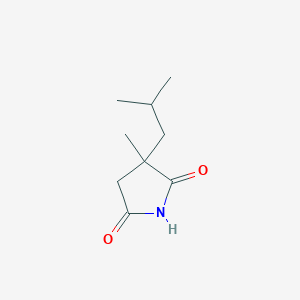
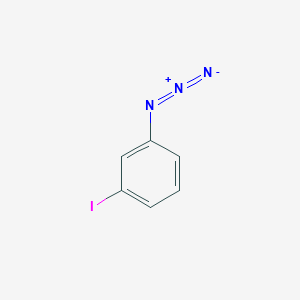
![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)
